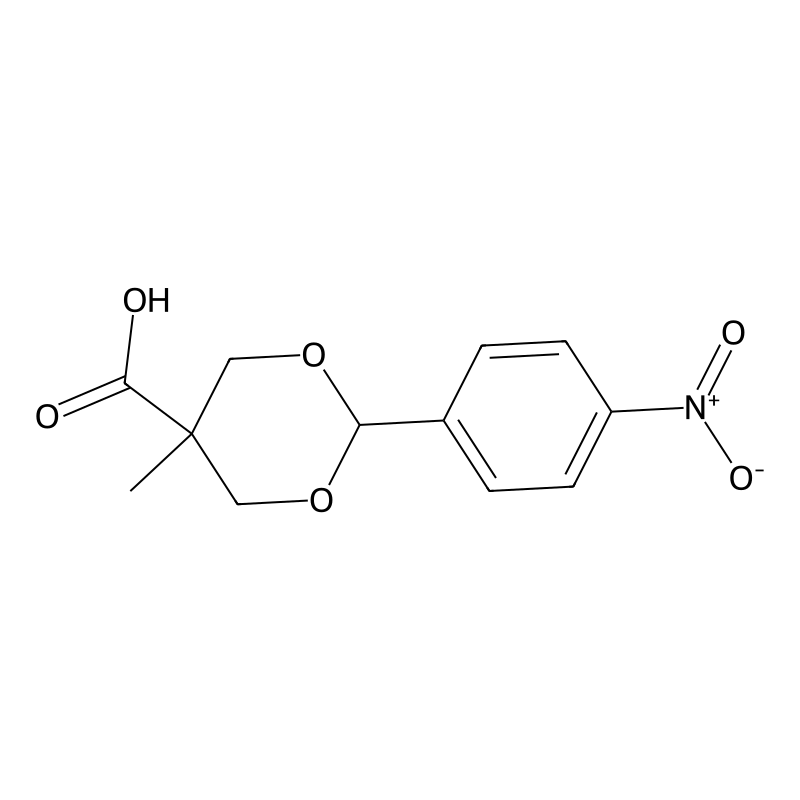5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid is an organic compound characterized by its unique dioxane structure, which features a dioxane ring and a carboxylic acid functional group. Its chemical formula is , and it is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the nitrophenyl group enhances its reactivity and biological properties, making it a compound of interest in pharmaceutical research .
- Esterification: Reacting with alcohols to form esters.
- Reduction: The nitro group can be reduced to an amine under appropriate conditions.
- Nucleophilic Substitution: The dioxane ring can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles .
Research indicates that compounds similar to 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid may exhibit various biological activities. Potential activities include:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacteria and fungi.
- Anti-inflammatory Effects: Certain structural motifs within the compound may contribute to anti-inflammatory activity.
- Insecticidal Properties: The compound's structure suggests potential insecticidal applications, similar to other acetal compounds .
The synthesis of 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid involves a multi-step process:
- Reagents: The synthesis typically uses 2,2-bis(hydroxymethyl)propionic acid, 5-nitrosalicylaldehyde, and p-toluenesulfonic acid as a catalyst.
- Reaction Conditions: The reaction is conducted in a solvent mixture of N,N-dimethylformamide and cyclohexane under reflux conditions for several hours.
- Purification: After cooling, the product is purified through recrystallization from ethyl acetate, yielding colorless crystals .
5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid has several potential applications:
- Pharmaceutical Intermediates: It can serve as a precursor in the synthesis of biologically active compounds.
- Research Tools: Its unique structure makes it useful in studying reaction mechanisms involving dioxanes.
- Agricultural Chemicals: Due to its possible insecticidal properties, it may find applications in pest control formulations .
Interaction studies involving this compound often focus on its reactivity with biological macromolecules or its behavior in various chemical environments. Key areas of interest include:
- Binding Affinity: Understanding how the compound interacts with enzymes or receptors can inform its potential therapeutic uses.
- Metabolic Stability: Evaluating how the compound is metabolized in biological systems helps predict its efficacy and safety profiles .
Several compounds share structural similarities with 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-2-(phenyl)-1,3-dioxane-5-carboxylic acid | Lacks nitro substitution | Potentially less reactive |
| 4-Nitrobenzoic acid | Simple aromatic carboxylic acid | No dioxane structure |
| 5-Methyl-1,3-dioxane-5-carboxylic acid | No nitrophenyl group | Different biological activity profile |
The uniqueness of 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid lies in its combination of the dioxane ring with a nitrophenyl substituent, which enhances its reactivity and potential biological activity compared to simpler analogs .
First reported in the early 2000s, 5-methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid emerged from efforts to develop novel dioxane derivatives for asymmetric catalysis. Initial syntheses focused on carbonylation reactions of allylic alcohols under low-temperature conditions (40–80°C) using palladium catalysts. Early characterization via NMR and mass spectrometry confirmed the molecular formula C₁₂H₁₃NO₆ and a monoisotopic mass of 267.074287 Da.
Nomenclature Evolution
The compound’s systematic IUPAC name reflects its dioxane ring substituents:
- 5-Methyl: A methyl group at position 5 of the dioxane ring.
- 2-(4-Nitrophenyl): A nitro-substituted phenyl group at position 2.
- 5-Carboxylic acid: A carboxylic acid moiety at position 5.
Synonymous designations include 1,3-Dioxane-5-carboxylic acid, 5-methyl-2-(4-nitrophenyl)- and 5-Methyl-2-(4-nitro-phenyl)-dioxane-5-carboxylic acid.
Significance in Organic Chemistry
This compound serves as a precursor for:
- Pharmaceutical intermediates: The nitro group facilitates reduction to amines, enabling access to bioactive molecules.
- Ligand design: The carboxylic acid and ether oxygens offer coordination sites for metal complexes.
- Polymer chemistry: Its rigid dioxane core enhances thermal stability in polymeric materials.








